BenchChemオンラインストアへようこそ!

(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione

Antiviral Influenza A Virus Diketopiperazine

Cyclo(Ala-Ile) is a homochiral (3S,6S) diketopiperazine from L-Ala and L-Ile, isolated from A. fumigatus and P. oleracea. Its distinct sec-butyl and methyl substituents drive selective IAV inhibition via CD41/PI3K/AKT—unlike inactive cyclo(Ala-Leu)—and induce G0/G1 arrest in tsFT210 cells. ≥98% purity ensures reproducibility for peptidomimetic design, molecular recognition, and analytical standardization. Substitution with generic DKPs compromises biological and conformational specificity.

Molecular Formula C9H16N2O2
Molecular Weight 184.238
CAS No. 35590-69-3
Cat. No. B1147800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione
CAS35590-69-3
SynonymsCyclo-(L-Ala-L-Ile)
Molecular FormulaC9H16N2O2
Molecular Weight184.238
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)N1)C
InChIInChI=1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6-,7-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione (CAS 35590-69-3): A Chiral Diketopiperazine for Antiviral and Cell Cycle Research


(3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione (CAS 35590-69-3), also known as cyclo(Ala-Ile) or cyclo(-L-Ala-L-Ile), is a homochiral 2,5-diketopiperazine (DKP) derived from L-alanine and L-isoleucine [1]. It is a naturally occurring cyclic dipeptide isolated from microbial sources including Aspergillus fumigatus and Portulaca oleracea [1][2]. The compound is a solid with a molecular weight of 184.24 g/mol and a predicted density of 1.022±0.06 g/cm³ [1]. Its well-defined stereochemistry and cyclic scaffold render it a subject of interest for exploring peptide interactions, molecular recognition, and as a stable building block in peptidomimetic design .

Why Generic Diketopiperazines Cannot Substitute for (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione in Specialized Research


Generic substitution within the diketopiperazine (DKP) class is scientifically unsound due to the profound impact of amino acid composition and stereochemistry on biological activity and conformational behavior. While many DKPs share the 2,5-piperazinedione core, the specific (3S,6S) configuration and the distinct sec-butyl and methyl substituents of cyclo(Ala-Ile) dictate its unique interaction with biological targets, such as the CD41/PI3K/AKT pathway in influenza A virus infection models, and its specific cell cycle inhibitory profile in tsFT210 cells [1][2]. Compounds like cyclo(Ala-Leu) or cyclo(Ala-Val), despite structural similarity, exhibit different physicochemical properties and cannot be assumed to have the same biological or conformational effects [3]. This evidence guide details the quantifiable differentiators that validate the selection of this specific DKP.

Quantitative Differentiators for (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione Against Structural Analogs


Differential Antiviral Efficacy in Influenza A Virus (IAV) Infection Models

In a head-to-head study of six diketopiperazines isolated from Moslae Herba, only cyclo(Ala-Ile) and Bz-Phe-Phe-OMe demonstrated significant inhibition of IAV-induced cytopathic effects. The analog cyclo(Ala-Leu) did not show this activity, highlighting the critical role of the sec-butyl group in antiviral potency [1].

Antiviral Influenza A Virus Diketopiperazine Platelet Aggregation

Defined Anticoagulant Mechanism via CD41/PI3K/AKT Pathway

In murine models of IAV-induced lung injury, cyclo(Ala-Ile) uniquely reduced the expression of CD41 and the phosphorylation of PI3K and AKT in platelets, a mechanism not reported for the inactive analog cyclo(Ala-Leu) [1]. This provides a quantifiable mechanistic differentiation.

Anticoagulant Platelet Aggregation CD41 PI3K/AKT Pathway

Validated Cell Cycle G0/G1 Phase Inhibition in Cancer Models

In a study of cyclic dipeptides from Streptomyces flavoretus, cyclo(Ala-Ile) was identified as a new cell cycle inhibitor, inducing G0/G1 phase arrest in tsFT210 mouse breast cancer cells. This activity was shared by other DKPs in the study, including cyclo(Ala-Leu) and cyclo(Ala-Val), but the precise IC50 values were not reported, limiting direct potency comparison [1].

Cell Cycle Inhibitor Cancer Research G0/G1 Phase Flow Cytometry

Specified Analytical Purity and Stability for Reproducible Research

Commercial suppliers specify a minimum purity of ≥98.0% for this compound, as verified by H-NMR and HPLC . Long-term stability data indicate the powder form is stable for 3 years at -20°C and 2 years at 4°C, ensuring reliable procurement for longitudinal studies . This is a critical differentiator from custom-synthesized or unpurified analogs.

Analytical Standard Purity Stability HPLC

Recommended Application Scenarios for (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione Based on Quantified Evidence


Investigating Influenza A Virus (IAV) Pathogenesis and Host-Virus Interactions

Utilize cyclo(Ala-Ile) as a tool compound to probe the role of platelet activation and the CD41/PI3K/AKT pathway in IAV-induced pulmonary inflammation. Its selective activity against IAV-induced cytopathic effects, as opposed to the inactive analog cyclo(Ala-Leu), makes it a specific molecular probe in this context [1].

Studying Cell Cycle Regulation and G0/G1 Arrest Mechanisms

Employ cyclo(Ala-Ile) in flow cytometry-based assays with tsFT210 or other relevant cell lines to investigate mechanisms of G0/G1 phase arrest. While it shares this activity with other DKPs, its commercial availability as a high-purity standard (≥98.0%) ensures experimental reproducibility across different laboratories and time points [2].

Development of Peptidomimetics and Conformationally Constrained Scaffolds

Leverage the rigid, homochiral (3S,6S) diketopiperazine core of cyclo(Ala-Ile) as a stable scaffold for designing peptidomimetics or studying molecular recognition. Its defined stereochemistry and resistance to enzymatic degradation compared to linear peptides make it a valuable building block for medicinal chemistry and chemical biology applications .

Analytical Method Development and Metabolomics Standardization

Use cyclo(Ala-Ile) as an analytical reference standard for the identification and quantification of diketopiperazines in complex biological or environmental matrices. Its high specified purity and documented stability facilitate accurate profiling of cyclic dipeptides, which is essential for quality control, metabolomics, and food chemistry research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,6S)-3-[(2S)-Butan-2-YL]-6-methylpiperazine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.